

The Discovery and History of Biliverdin Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Biliverdin hydrochloride*

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Introduction

Biliverdin hydrochloride, a stable salt of the green tetrapyrrolic bile pigment biliverdin, is a crucial intermediate in the catabolism of heme. Initially considered a mere metabolic waste product, biliverdin and its derivatives have garnered significant attention from the scientific community for their potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to **biliverdin hydrochloride**, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to understanding biliverdin is intertwined with the broader history of bile pigment research. In 1840, the Swedish chemist Jöns Jacob Berzelius first coined the term "biliverdin," derived from the Latin words bilus (bile) and viridis (green), to describe the green pigment found in bile.^{[1][2][3][4][5]} This nomenclature provided a crucial first step in the classification and study of these compounds.

A pivotal moment in the chemical understanding of biliverdin came with the work of the German chemist Hans Fischer. In the early 20th century, Fischer's extensive research on porphyrins, the class of compounds to which heme belongs, laid the groundwork for elucidating the structure of bile pigments. His laboratory was instrumental in demonstrating that biliverdin is a linear tetrapyrrole formed from the breakdown of the cyclic heme molecule.^{[6][7][8][9][10]} In

1942, Fischer's team achieved the landmark total synthesis of biliverdin, confirming its molecular structure.^[9]

The biological significance of biliverdin was further illuminated with the discovery of the enzymes responsible for its formation and subsequent conversion. Heme oxygenase, the enzyme that catalyzes the degradation of heme to biliverdin, carbon monoxide, and iron, was identified and characterized in the mid-20th century. Subsequently, biliverdin reductase, the enzyme that rapidly converts biliverdin to the yellow-orange pigment bilirubin, was also discovered, revealing the central role of biliverdin in heme metabolism.

The hydrochloride salt of biliverdin emerged as a preferred form for research and pharmaceutical development due to its enhanced stability and solubility in various solvents, facilitating its use in experimental settings. While a singular "discovery" of **biliverdin hydrochloride** is not a distinct historical event, its use is documented in numerous studies focusing on the biological activities of biliverdin. The process of forming the hydrochloride salt involves treating the biliverdin free acid with hydrochloric acid, a common chemical practice to improve the handling and bioavailability of organic compounds.^[11]

Physicochemical Properties of Biliverdin

Hydrochloride

Biliverdin hydrochloride is a dark green crystalline solid. Its physicochemical properties are summarized in the table below, compiled from various sources.

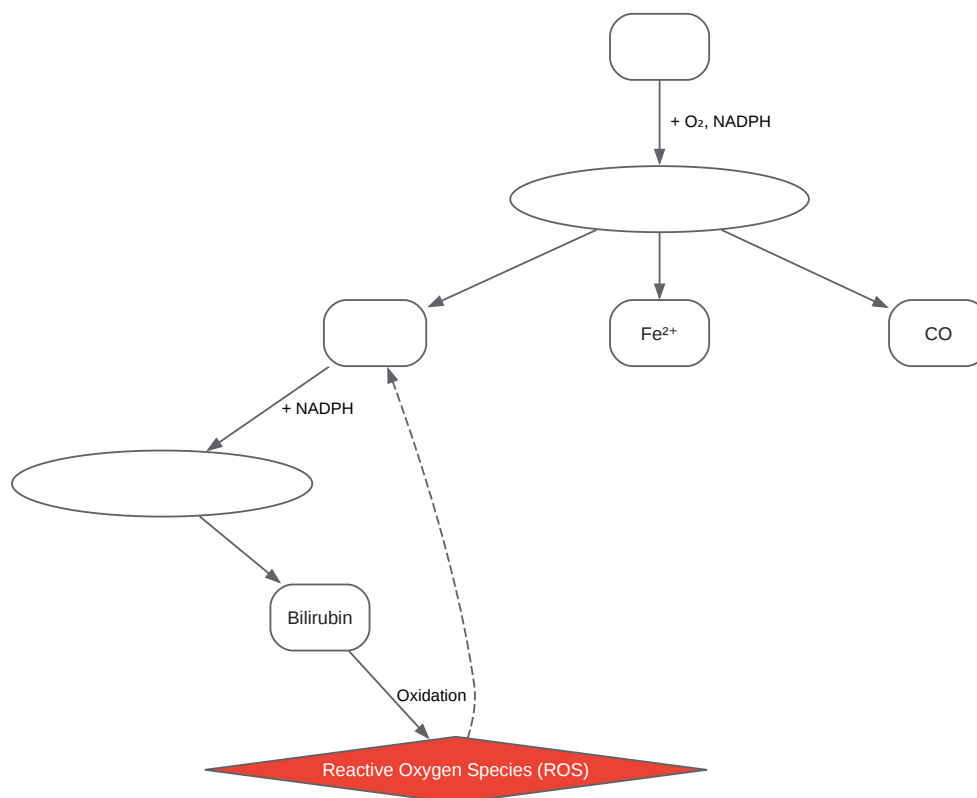
Property	Value	References
Molecular Formula	C ₃₃ H ₃₄ N ₄ O ₆ · HCl	[3] [12] [13] [14] [15]
Molecular Weight	619.11 g/mol	[12] [13] [14]
Appearance	Dark green crystalline solid	
Solubility	Soluble in DMSO and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer of choice.	[13] [16]
UV/Vis λ _{max}	310, 376, 689 nm	[3] [13]
Purity	≥95% (commercially available)	[3] [13]

Key Biological Activities and Signaling Pathways

Biliverdin hydrochloride exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These effects are mediated through its interaction with several key cellular signaling pathways.

Heme Catabolism and the Biliverdin-Bilirubin Axis

The primary biological role of biliverdin is as an intermediate in the breakdown of heme. The enzyme heme oxygenase (HO-1), which is induced by oxidative stress, catalyzes the conversion of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is then rapidly reduced to bilirubin by biliverdin reductase (BVR). This process is not merely for disposal; bilirubin is a potent antioxidant. The continuous cycle of biliverdin reduction to bilirubin and its subsequent oxidation back to biliverdin in the presence of reactive oxygen species (ROS) constitutes a powerful antioxidant cycle.

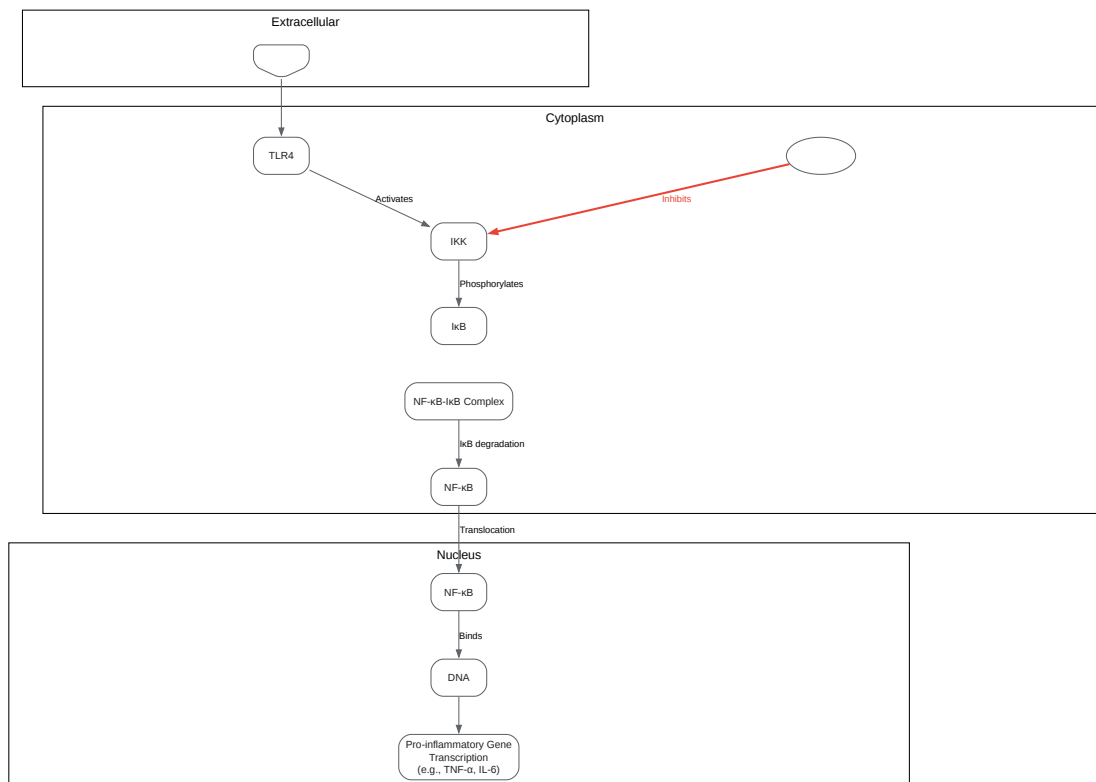


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Heme Catabolism Pathway

Anti-inflammatory Effects via NF-κB and PI3K/Akt Signaling

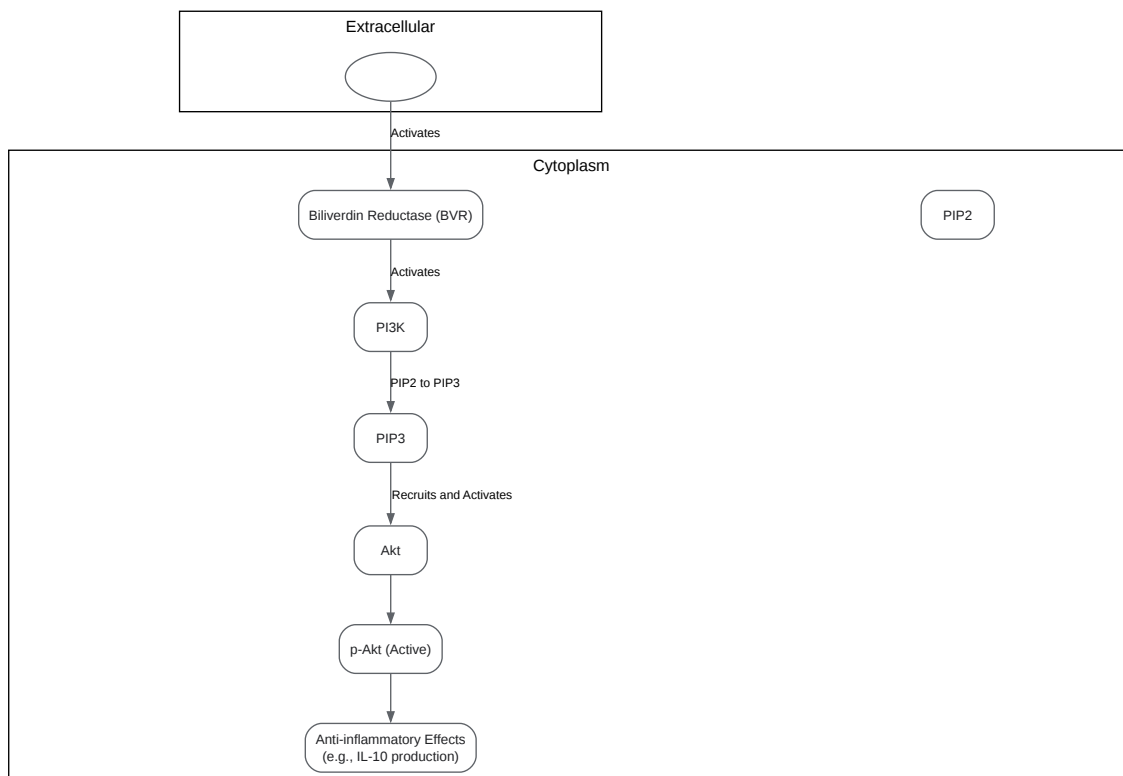
Biliverdin has been shown to exert significant anti-inflammatory effects by modulating key inflammatory signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines. Biliverdin can inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory mediators.^{[17][18][19]}



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Biliverdin Inhibition of the NF-κB Signaling Pathway

Furthermore, biliverdin can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its activation by biliverdin can lead to the production of the anti-inflammatory cytokine IL-10.^{[2][20][21][22][23][24]}



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Biliverdin Modulation of the PI3K/Akt Signaling Pathway

Experimental Protocols

The following are representative protocols for assessing the anti-inflammatory and antioxidant activities of **biliverdin hydrochloride**.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a method to evaluate the anti-inflammatory effects of **biliverdin hydrochloride** on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the effect of **biliverdin hydrochloride** on the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in LPS-activated macrophages.

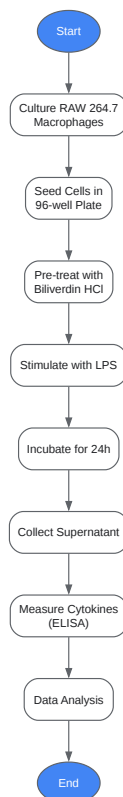
Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
- **Biliverdin hydrochloride** stock solution (e.g., 10 mM in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Phosphate-buffered saline (PBS)
- ELISA kits for TNF- α and IL-6
- 96-well cell culture plates

Methodology:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of **biliverdin hydrochloride** (e.g., 10, 25, 50 μ M) for 2 hours. Include a vehicle control (DMSO).
 - After the pre-treatment period, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).
- Sample Collection: After the incubation period, collect the cell culture supernatant and store it at -80°C until analysis.
- Cytokine Measurement: Quantify the levels of TNF- α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

- **Data Analysis:** Express the results as the concentration of the cytokine (pg/mL). Compare the cytokine levels in the biliverdin-treated groups to the LPS-only control group to determine the inhibitory effect.



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Experimental Workflow for In Vitro Anti-inflammatory Assay

DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant capacity of **biliverdin hydrochloride** by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).^{[4][25][26][27]}

Objective: To quantify the free radical scavenging activity of **biliverdin hydrochloride**.

Materials:

- **Biliverdin hydrochloride**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- 96-well microplate
- Microplate reader

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of **biliverdin hydrochloride** in methanol at various concentrations.
 - Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
- Assay Procedure:
 - In a 96-well plate, add a specific volume of the **biliverdin hydrochloride** solution to each well.
 - Add the DPPH solution to each well and mix thoroughly.
 - Include a control group with methanol instead of the **biliverdin hydrochloride** solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

- Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the **biliverdin hydrochloride**.

Conclusion

Biliverdin hydrochloride, once viewed as a simple metabolic intermediate, has emerged as a molecule of significant interest for its therapeutic potential. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF- κ B and PI3K/Akt, make it a compelling candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. The historical journey from its initial discovery as a bile pigment to the current understanding of its complex biological roles underscores the importance of continued research into endogenous molecules. This guide provides a foundational understanding for scientists and researchers poised to explore the full therapeutic potential of **biliverdin hydrochloride**.

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